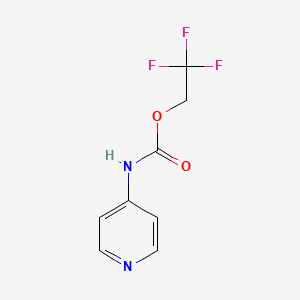

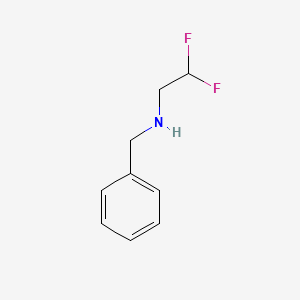

Benzyl(2,2-difluoroethyl)amine

Descripción general

Descripción

Benzyl(2,2-difluoroethyl)amine is a useful research compound. Its molecular formula is C9H11F2N and its molecular weight is 171.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Methodologies for Amine Synthesis

Benzylamines, including Benzyl(2,2-difluoroethyl)amine, are central to pharmaceutically active compounds. Iron-catalyzed direct amination of benzyl alcohols with simpler amines has been explored for the synthesis of secondary and tertiary benzylamines, showcasing an eco-friendly and efficient approach to accessing these structures (Yan, Feringa, & Barta, 2016). Similarly, catalytic reductive aminations using molecular hydrogen represent a pivotal strategy for the cost-effective production of amines, highlighting the commercial and medicinal importance of these reactions (Murugesan et al., 2020).

Synthesis of Fluorinated Compounds

Mild intramolecular fluoro-cyclisation of benzyl alcohols and amines using Selectfluor facilitates the creation of fluorinated heterocycles. This process underscores the dual role of reagents as fluorine sources and bases, essential for enhancing reactivity and yielding fluorinated structures (Parmar & Rueping, 2014).

Development of Heterogeneous Catalysts

The development of recyclable catalysts, especially those made from Earth-abundant metals, is crucial for the sustainable synthesis of amines. For instance, graphene-co-shelled Ni/NiO nanoparticles have been utilized for the synthesis of amines under mild conditions, demonstrating the potential for creating pharmaceutically significant compounds through environmentally friendly methods (Liu et al., 2020).

Transition-Metal-Free Methods

Efficient transition-metal-free methods for the intermolecular benzylic amidation with sulfonamides have been developed. These approaches enable the creation of valuable nitrogen-containing compounds, showcasing the diversity in the synthesis of amines without the need for transition metals (Fan et al., 2009).

Mecanismo De Acción

Target of Action

Amines, in general, are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Benzyl(2,2-difluoroethyl)amine is believed to undergo electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles with a hypervalent iodine reagent . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .

Biochemical Pathways

The compound’s ability to undergo 2,2-difluoroethylation suggests it may influence pathways involving thiol, amine, and alcohol nucleophiles .

Pharmacokinetics

The compound’s lipophilic nature, conferred by the 2,2-difluoroethyl group, may influence its bioavailability .

Result of Action

The compound’s ability to undergo 2,2-difluoroethylation suggests it may influence the function of molecules containing thiol, amine, and alcohol nucleophiles .

Propiedades

IUPAC Name |

N-benzyl-2,2-difluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSJSLQIBWQADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

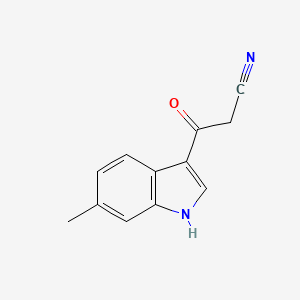

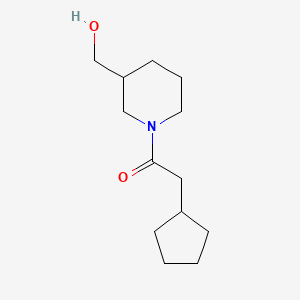

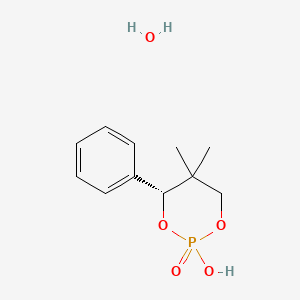

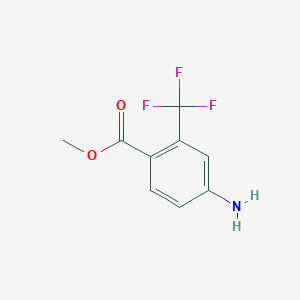

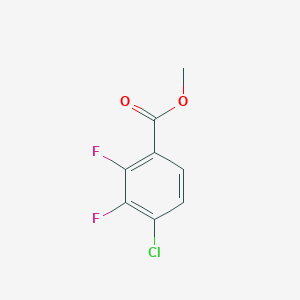

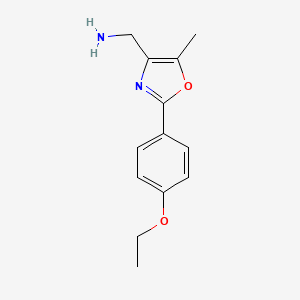

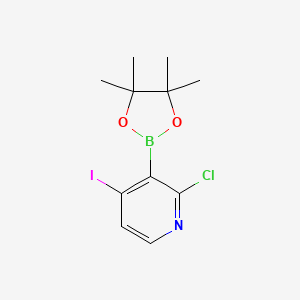

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1463365.png)

![(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol](/img/structure/B1463366.png)

![2-Bromo-N-[3-(heptyloxy)phenyl]acetamide](/img/structure/B1463377.png)

![{3-[3-(Morpholin-4-ylcarbonyl)phenyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B1463379.png)